N-Sulfoglucosamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

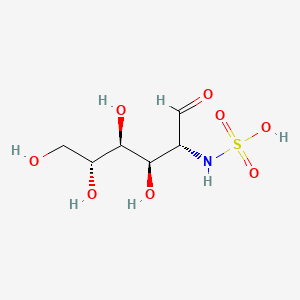

N-Sulfoglucosamine: is a sulfated derivative of glucosamine, a naturally occurring amino sugar. It is an important component in the biosynthesis of glycosaminoglycans, such as heparan sulfate and heparin, which play critical roles in various biological processes, including cell growth, differentiation, and anticoagulation .

準備方法

Synthetic Routes and Reaction Conditions:

N-Sulfonation of Glucosamine: The preparation of N-Sulfoglucosamine typically involves the sulfonation of glucosamine.

N-Deacetylation and N-Sulfonation: Another method involves the deacetylation of N-acetylglucosamine followed by N-sulfonation.

Industrial Production Methods:

化学反応の分析

N-Sulfoglucosamine Sulfohydrolase (SGSH) Reaction

SGSH, also known as sulfamidase, is an enzyme that catalyzes the removal of N-linked sulfate groups from heparan sulfate and heparin . SGSH belongs to the sulfatase family of enzymes and its deficiency causes mucopolysaccharidosis type IIIA (Sanfilippo A syndrome) in humans .

The general chemical reaction is :

N sulfo D glucosamine+H2O⇌D glucosamine+sulfate

The proposed mechanism involves these key active site residues: formylglycine (FGly70), two histidines (His125 and His181), and aspartic acid (Asp273) .

-

Formylglycine Hydration: Formylglycine (FGly70) is hydrated to form a geminal diol, which coordinates with a Calcium(II) ion in the active site .

-

Deprotonation: Asp273 acts as a base to deprotonate the coordinated hydroxyl group in the geminal diol, which then acts as a nucleophile to attack the sulfate group on the substrate, leading to the cleavage of the substrate nitrogen-sulfur bond .

-

Protonation: His181 donates a proton to replace the sulfate group involved in the nitrogen-sulfur bond .

-

Sulfate Removal: His125 deprotonates a hydroxyl group, facilitating the removal of the sulfate group from the residue, thus freeing the enzyme .

Role of N-Deacetylase-N-Sulfotransferase 1 (NDST1)

N-deacetylase-N-sulfotransferase (NDST) enzymes, such as NDST1, are responsible for converting GlcNAc sugars to GlcNS . NDST1 is a bifunctional enzyme that modifies heparan sulfate .

NMR Spectroscopic Analysis of this compound

NMR spectroscopy can be used to study the chemical properties of this compound .

-

<sup>1</sup>H and <sup>15</sup>N NMR can characterize heparin and heparan sulfate through detection of the NH resonances of N-sulfo-glucosamine residues .

-

The sulfamate group <sup>1</sup>H and <sup>15</sup>N chemical shifts of glycosaminoglycan microenvironments can be assigned using NMR measurements .

-

<sup>1</sup>H NMR can be used to understand the kinetics of anomeric mutarotation of monosaccharides, including this compound .

-

<sup>1</sup>H-<sup>15</sup>N HSQC spectra can identify the uronic acid type linked to amino sugars of heparin and heparan sulfates .

Fluorimetric Assay for this compound Sulfohydrolase Activity

A fluorimetric assay can be used to measure this compound sulfohydrolase (SGSH) activity . In this assay, SGSH cleaves the N-sulfate of the N-sulfoglucosaminide substrate to generate a fluorescent product, which can be quantified using a fluorometer .

科学的研究の応用

Enzymatic Function and Mechanism

N-Sulfoglucosamine is primarily associated with the enzyme this compound sulfohydrolase (SGSH), which catalyzes the hydrolysis of sulfate esters from this compound residues. This enzyme is crucial for the degradation of heparan sulfate, a glycosaminoglycan involved in cellular signaling and structural integrity of tissues. The mechanism involves key residues in the enzyme's active site that facilitate the cleavage of the nitrogen-sulfur bond, leading to the release of sulfate groups from substrates .

Key Mechanism Steps:

- Hydration of formylglycine to form a geminal diol.

- Deprotonation by aspartic acid to activate nucleophilic attack on sulfate.

- Proton donation by histidine residues to facilitate substrate cleavage.

Disease Modeling

This compound is implicated in mucopolysaccharidosis type IIIA (MPS IIIA), a lysosomal storage disorder caused by SGSH deficiency. This condition leads to the accumulation of heparan sulfate, resulting in neurodegeneration and various systemic symptoms. Research has developed mouse models to study MPS IIIA, which have been instrumental in understanding disease progression and testing therapeutic interventions such as gene therapy and enzyme replacement therapy .

Case Study: MPS IIIA Mouse Model

- A novel immune-deficient MPS IIIA mouse model was created to study the disease's effects on various tissues.

- The model exhibited significant neurodegeneration and tissue-specific pathology, aiding in the exploration of potential treatments .

Therapeutic Applications

The therapeutic landscape for conditions related to this compound focuses on restoring SGSH activity or compensating for its deficiency. Current strategies include:

- Gene Therapy: Techniques aimed at correcting mutations in the SGSH gene are under investigation, with promising results in preclinical models.

- Enzyme Replacement Therapy: Administration of recombinant SGSH is being explored to alleviate symptoms associated with MPS IIIA by reducing heparan sulfate accumulation .

Analytical Techniques

This compound and its derivatives can be analyzed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow for detailed structural characterization of glycosaminoglycans and their metabolites, providing insights into their biological roles and potential therapeutic targets .

NMR Spectroscopy Applications:

- Identification of monosaccharide components in glycosaminoglycans.

- Characterization of structural features relevant to biological activity.

Summary Table of Applications

作用機序

Enzymatic Hydrolysis:

Catalytic Process: N-Sulfoglucosamine sulfohydrolase catalyzes the hydrolysis of this compound, resulting in the cleavage of the sulfur-nitrogen bond and the formation of D-glucosamine and sulfate.

Active Site and Catalytic Residues: The enzyme’s active site contains a formylglycine residue, which is crucial for the catalytic process.

類似化合物との比較

N-Sulfo-D-Glucosamine: A similar compound formed by sulfating the amino group of D-glucosamine.

2-N,6-O-Disulfo-D-Glucosamine: Another sulfated derivative of glucosamine.

Uniqueness:

生物活性

N-Sulfoglucosamine (GlcNS) is a sulfated derivative of glucosamine, playing a significant role in various biological processes, particularly in the context of glycosaminoglycans (GAGs) such as heparan sulfate and heparin. This article explores the biological activity of this compound, focusing on its enzymatic interactions, clinical implications, and research findings.

1. Enzymatic Role and Mechanism

This compound is primarily associated with the enzyme This compound sulfohydrolase (SGSH) , which belongs to the sulfatase family. This enzyme catalyzes the cleavage of N-linked sulfate groups from GAGs, a critical step in the degradation of heparan sulfate and heparin. The active site of SGSH contains a formylglycine residue that is essential for its catalytic activity. The mechanism involves several steps:

- Formation of Enzyme-Substrate Complex : The negatively charged oxygen atom from the hydroxyl group of the gem-diol attacks the sulfur atom in the sulfate group, forming a covalent enzyme-substrate complex.

- Cleavage of Sulfate Group : An acid (likely histidine) protonates the nitrogen atom in the substrate, facilitating the cleavage of the S-N bond.

- Regeneration of Enzyme : The enzyme is regenerated after releasing the sulfate ion, allowing it to participate in further catalytic cycles .

2. Clinical Implications

Deficiency in SGSH leads to Mucopolysaccharidosis type IIIA (MPS IIIA) , a lysosomal storage disorder characterized by neurodegeneration and developmental regression. A recent study highlighted a case involving an 8-year-old girl diagnosed with MPS IIIA due to a novel mutation in the SGSH gene. Clinical features included:

- Developmental regression

- Seizures

- Cerebral atrophy

- Hepatomegaly

Genetic analysis identified two mutations in the SGSH gene, with one being novel and likely pathogenic .

3. Research Findings

Recent studies have explored various aspects of this compound's biological activity:

Table 1: Summary of Research Findings on this compound

4. Case Studies

One notable case involved a pediatric patient with MPS IIIA who exhibited rapid developmental regression and other neurological symptoms. Genetic testing revealed two missense mutations in the SGSH gene, emphasizing the importance of genetic screening for early diagnosis and potential therapeutic interventions .

5. Future Directions

Research continues to focus on developing enzyme replacement therapies for MPS IIIA using modified forms of SGSH or gene therapy approaches to restore enzyme function. Studies are also investigating potential small molecule drugs that could enhance residual SGSH activity or compensate for its deficiency.

特性

CAS番号 |

4607-22-1 |

|---|---|

分子式 |

C6H13NO8S |

分子量 |

259.24 g/mol |

IUPAC名 |

[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]sulfamic acid |

InChI |

InChI=1S/C6H13NO8S/c8-1-3(7-16(13,14)15)5(11)6(12)4(10)2-9/h1,3-7,9-12H,2H2,(H,13,14,15)/t3-,4+,5+,6+/m0/s1 |

InChIキー |

KZWHEHSUEBTKJM-SLPGGIOYSA-N |

SMILES |

C(C(C(C(C(C=O)NS(=O)(=O)O)O)O)O)O |

異性体SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)NS(=O)(=O)O)O)O)O)O |

正規SMILES |

C(C(C(C(C(C=O)NS(=O)(=O)O)O)O)O)O |

Key on ui other cas no. |

22487-35-0 |

同義語 |

2-sulfamino-2-deoxyglucopyranose glucosamine 2-sulfate glucosamine 2-sulfate, (D)-isomer glucosamine 2-sulfate, potassium salt, (D)-isome |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。